4-O-Methylglucuronic acid

説明

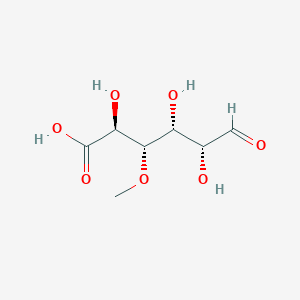

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGOCWIJGWDKHC-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C=O)O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947556 | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4120-73-4, 2463-49-2 | |

| Record name | 4-O-Methyl-D-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of 4 O Methylglucuronic Acid in Biological Systems

Prevalence in Plant Cell Walls

4-O-Methylglucuronic acid is a significant component of hemicelluloses within the cell walls of various plants. It is commonly found as a side chain on xylan (B1165943), a major type of hemicellulose. researchgate.net This methylated form of glucuronic acid plays a role in the structural characteristics and biological function of the plant cell wall. researchgate.netnih.gov

Hardwoods and Softwoods

In both hardwoods and softwoods, this compound is a characteristic feature of the xylan fraction of hemicellulose. frontiersin.org These xylans consist of a backbone of β-(1→4)-linked xylopyranose units. core.ac.ukresearchgate.net

Hardwoods are particularly rich in a specific type of xylan known as O-acetyl-4-O-methylglucurono-β-D-xylan, which can constitute 15-30% of the dry weight of the wood. researchgate.netcelignis.com In some species, like birch, this can be as high as 35%. celignis.com This polysaccharide features a backbone of xylose units where some are substituted at the C-2 and/or C-3 positions with acetyl groups. core.ac.ukeucalyptus.com.br Additionally, 4-O-methyl-D-glucuronic acid units are attached as side chains via α-(1→2) linkages to the xylan backbone. core.ac.ukeucalyptus.com.br The ratio of xylose to uronic acid can vary, commonly ranging from 7:1 to 12:1. celignis.com In eucalyptus, a molar ratio of 10:1.1 (xylose to this compound) has been reported. diva-portal.org

Softwoods contain arabinoglucuronoxylans, which also have a β-(1→4)-linked xylopyranose backbone. core.ac.ukresearchgate.net These xylans are substituted with both α-(1→3)-linked L-arabinose and α-(1→2)-linked 4-O-methyl-D-glucuronic acid side chains. core.ac.uk On average, there is one 4-O-methyl-D-glucuronic acid unit for every 5-6 xylose units. core.ac.uk While galactoglucomannans are the primary hemicellulose in softwoods (10–25%), arabinoglucuronoxylans are also present in significant amounts (5–10%). nih.govrsc.org

Grasses and Herbaceous Plants

The xylans in grasses and herbaceous plants, often referred to as glucuronoarabinoxylans (GAX), also feature a β-1,4-linked xylose backbone. nih.govresearchgate.net These are substituted with single α-L-arabinofuranosyl residues and single α-D-glucuronopyranosyl residues or their 4-O-methyl ethers. nih.govfrontiersin.org Hydroxycinnamic acids, such as ferulic acid and p-coumaric acid, can also be found esterified to some of the arabinofuranosyl residues. frontiersin.org The presence and pattern of these various substitutions, including this compound, influence the interactions of xylan with other cell wall components like cellulose (B213188) and lignin (B12514952). researchgate.net

Variability Across Plant Species and Tissues

The abundance and distribution of this compound residues on xylan chains vary considerably among different plant species and even between different tissues within the same plant. researchgate.netnih.gov For instance, in hardwoods, the ratio of xylose to this compound can range from 3:1 to 20:1. celignis.com In Arabidopsis, about 60% of the glucuronic acid side chains on xylan are methylated, whereas in poplar, nearly all of them are. oup.com

This variability extends to the distribution of these side chains along the xylan backbone. Studies have shown that the uronic acid residues are not distributed uniformly. eucalyptus.com.br In some xylans, there are large domains of the backbone that are free of uronic acid substituents. eucalyptus.com.br The specific patterning of this compound and acetyl groups is thought to be crucial for the biological function of xylan. nih.gov

Table 1: Xylan Composition in Various Plant Sources

| Plant Source | Xylan Type | Key Substituents | Reference |

|---|---|---|---|

| Hardwoods (general) | O-acetyl-4-O-methylglucurono-β-D-xylan | Acetyl groups, this compound | core.ac.ukcelignis.com |

| Birch | O-acetyl-4-O-methylglucurono-β-D-xylan | Acetyl groups, this compound | celignis.com |

| Eucalyptus | O-acetyl-4-O-methylglucurono-β-D-xylan | Acetyl groups, this compound | diva-portal.org |

| Softwoods (general) | Arabinoglucuronoxylan | L-arabinose, this compound | core.ac.uknih.gov |

| Grasses | Glucuronoarabinoxylan | L-arabinofuranose, Glucuronic acid, this compound | nih.govresearchgate.net |

| Arabidopsis | Glucuronoxylan | Glucuronic acid, this compound | nih.govoup.com |

| Poplar | Glucuronoxylan | This compound | oup.com |

Association with Specific Xylan Types

This compound is a defining feature of specific types of xylan, which are broadly categorized based on their side-chain substitutions.

Glucuronoxylan (GX): Found primarily in the secondary cell walls of dicots like hardwoods, this xylan is characterized by α-1,2 linked glucuronic acid and this compound substitutions. nih.gov It is also heavily O-acetylated. nih.gov

Glucuronoarabinoxylan (GAX): This is the predominant xylan in grasses and cereals. researchgate.net It has a backbone of β-1,4-linked xylose residues that can be substituted with α-1,2-linked (4-O-methyl)-glucuronic acid and α-1,3-linked arabinofuranose. researchgate.net

Arabinoglucuronoxylan (AGX): This xylan is characteristic of softwoods. nih.gov It features a β-(1→4)-linked xylopyranose backbone with side chains of both 4-O-methyl-D-glucuronic acid and L-arabinose. core.ac.uk

Glucuronoxylan (GX)

Glucuronoxylan (GX) is a major type of hemicellulose found predominantly in the secondary cell walls of eudicotyledonous plants, such as hardwoods. nih.govfrontiersin.orgnih.gov The primary structure of GX consists of a linear backbone of β-(1,4)-linked D-xylopyranosyl (Xylp) residues. researchgate.netusp.broup.com This backbone is frequently substituted with side chains, including α-D-glucuronic acid (GlcA) and its methylated form, 4-O-methyl-α-D-glucuronic acid (MeGlcA), attached at the O-2 position of the xylose residues. nih.govoup.com

In the model plant Arabidopsis thaliana, approximately one out of every eight xylose residues in GX is substituted with a uronic acid. nih.govresearchgate.net The ratio of GlcA to 4-O-MeGlcA in Arabidopsis GX is approximately 1:3. nih.govresearchgate.net This indicates that 4-O-methylation is a common modification of the glucuronic acid side chains in the GX of this species. The methylation of GlcA to form MeGlcA is catalyzed by glucuronoxylan methyltransferase (GXMT) enzymes, which are located in the Golgi apparatus. researchgate.netnih.gov

The presence of this compound has been identified in all glucuronoxylans isolated from vascular plants. nih.govresearchgate.net The degree of methylation of the glucuronic acid side chains can vary depending on the plant species. For instance, in poplar, nearly all the GlcA side chains on xylan are methylated. oup.com Research has shown that altering the degree of this methylation can impact the physical properties of the cell wall. For example, a reduction in 4-O-methylation in Arabidopsis was correlated with an increased release of glucuronoxylan during hydrothermal treatment. researchgate.net

The distribution of this compound residues along the glucuronoxylan backbone has been a subject of study. Enzymatic studies on glucuronoxylan from sunflower hulls have suggested a regular distribution pattern of these residues. nottingham.ac.uk This regular patterning of side chains, including MeGlcA, is thought to influence the polymer's solubility, its interactions with other cell wall components like cellulose and lignin, and its enzymatic degradability. nottingham.ac.uk

Table 1: Occurrence and Structural Details of this compound in Glucuronoxylan

| Plant Source | Location in Cell Wall | Backbone Structure | Side Chain Attachment | Ratio of GlcA to 4-O-MeGlcA | Reference |

| Eudicots (general) | Secondary cell walls | β-(1,4)-linked D-xylopyranosyl residues | α-(1,2)-linked 4-O-methyl-α-D-glucuronic acid | Varies | nih.govfrontiersin.orgnih.gov |

| Arabidopsis thaliana | Secondary cell walls | β-(1,4)-linked D-xylopyranosyl residues | α-(1,2)-linked 4-O-methyl-α-D-glucuronic acid | 1:3 | nih.govresearchgate.net |

| Poplar | Secondary cell walls | β-(1,4)-linked D-xylopyranosyl residues | α-(1,2)-linked 4-O-methyl-α-D-glucuronic acid | All GlcA is methylated | oup.com |

| Sunflower Hulls | Not specified | Not specified | This compound residues | Regular distribution pattern | nottingham.ac.uk |

Arabinoglucuronoxylan (AGX)

Arabinoglucuronoxylan (AGX) is another type of hemicellulose where this compound is found. nih.gov AGXs are characteristic of the secondary cell walls of gymnosperms. nih.gov Similar to GX, AGX has a backbone of β-1,4-linked xylose residues. nih.gov However, in addition to (Me)GlcA residues at the O-2 position, AGXs are also substituted with L-α-arabinofuranose (Araf) at the O-3 position. nih.gov

The presence of this compound is a key feature of AGX. nih.gov The methylation of the glucuronic acid side chains is a significant factor determining the physical properties and biological function of these polysaccharides and their interactions with other polymers within the cell wall. nih.govresearchgate.net For example, the α-(1,2)-glycosidic bond between MeGlcA and the xylose backbone is known to be the most acid-stable linkage in woody material, which has implications for biomass processing. cam.ac.uk

In some grasses and cereals, a related xylan, glucuronoarabinoxylan (GAX), is prevalent. nih.gov While structurally distinct from the AGX of gymnosperms, GAX also features this compound side chains. nih.gov The presence of these methylated side chains can influence the enzymatic degradation of the xylan backbone. nih.gov For instance, certain α-glucuronidases, enzymes that cleave the bond between the uronic acid and the xylan backbone, show a strong preference for substrates containing the 4-O-methyl group on the glucuronic acid. nih.gov

Table 2: Occurrence and Structural Details of this compound in Arabinoglucuronoxylan

| Plant Group | Location in Cell Wall | Backbone Structure | Side Chain Substituents | Reference |

| Gymnosperms | Secondary cell walls | β-1,4-linked xylose residues | (Me)GlcA at O-2, L-α-Araf at O-3 | nih.gov |

| Grasses and Cereals (as GAX) | Primary and secondary cell walls | β-1,4-linked xylose residues | (Me)GlcA and L-α-Araf | nih.gov |

| Spruce | Not specified | Not specified | Arabinoglucuronoxylan (AGX) present | rsc.org |

| Corn Cobs | Not specified | Not specified | Water-soluble arabinoglucuronoxylan (ws-AGX) | nottingham.ac.uk |

Structural and Functional Roles of 4 O Methylglucuronic Acid in Plant Cell Wall Biopolymers

Integration as a Side Chain in Xylan (B1165943) Polysaccharides

4-O-Methylglucuronic acid is a key structural component of hemicellulose, one of the primary constituents of the plant cell wall alongside cellulose (B213188) and lignin (B12514952). nih.gov It exists not as a free molecule but as a substituent side chain on xylan, the most abundant hemicellulose in hardwoods. researchgate.net Specifically, it is a defining feature of glucuronoxylans (GX) and glucuronoarabinoxylans (GAX), where its presence is crucial for the polymer's structure and function. nih.gov

Research has consistently shown that this compound is attached to the main backbone of the xylan polymer at a specific position. It is linked via an α-1,2-glycosidic bond to the β-D-xylopyranose (xylose) residues that form the linear β-(1→4)-linked backbone of xylan. nih.govnih.govmdpi.comeucalyptus.com.br This specific attachment point is a characteristic feature of glucuronoxylans found in various plant species, including hardwoods and the model plant Arabidopsis thaliana. eucalyptus.com.brnih.gov

The frequency of this compound substitution along the xylan chain varies depending on the plant source, particularly between hardwoods and softwoods.

In hardwoods, the distribution of these acidic side chains is generally considered irregular. acs.org Studies on birch and beech xylans found approximately one this compound substituent for every 15 D-xylose residues. researchgate.net A more general ratio for hardwoods is cited as one side-group per ten xylopyranosyl residues. eucalyptus.com.br In eucalyptus, a molar ratio of xylose to this compound of 10:1.1 has been identified. diva-portal.org In the model eudicot Arabidopsis thaliana, there is about one uronic acid (glucuronic acid or this compound) for every eight xylose residues. ucr.edu

In contrast, xylans from softwoods like spruce, pine, and larch exhibit a more regular distribution pattern. acs.org In these species, the this compound residues are typically found on every seventh or eighth xylose unit along the polysaccharide chain. acs.org

| Plant Type | Species/Example | Molar Ratio (Xylose : 4-O-MeGlcA) | Distribution Pattern |

|---|---|---|---|

| Hardwood | General | ~10 : 1 | Irregular |

| Hardwood | Birch, Beech | ~15 : 1 | Irregular |

| Hardwood | Eucalyptus | 10 : 1.1 | Irregular |

| Eudicot Model | Arabidopsis thaliana | ~8 : 1 (total uronic acid) | Not specified |

| Softwood | Spruce, Pine, Larch | ~7:1 to 8:1 | Regular |

Influence on Xylan Conformation and Polymer Architecture

The carboxylic groups of the glucuronoxylan, including the this compound residues, are thought to arrange themselves in a way that generates electrostatic repulsive forces. ncsu.edu This repulsion helps prevent the aggregation of cellulose microfibrils and encourages their parallel alignment, which is a critical aspect of cell wall construction. ncsu.edu Furthermore, the degree of substitution on the xylan backbone affects its conformational stability when interacting with other polymers; a certain number of unsubstituted xylose residues are necessary to maintain a stable twofold helical screw conformation on cellulose surfaces. researchgate.net

Intermolecular Interactions within the Plant Cell Wall

This compound plays a critical role in mediating the interactions between xylan and the other major biopolymers of the plant cell wall, namely cellulose and lignin. nih.gov These interactions create a complex, cross-linked macromolecular network that provides the cell wall with its structural integrity and physical properties. nih.gov

Glucuronoxylans, decorated with this compound, are known to form a tight coating on the surface of cellulose microfibrils. ncsu.edu This hemicellulose coating is crucial as it prevents the flocculation, or clumping, of the individual cellulose microfibrils. ncsu.edu The acidic nature of the this compound side chains contributes to electrostatic repulsion, which helps maintain the parallel alignment of the cellulose microfibrils, a key feature for the organized structure of the secondary cell wall. ncsu.edu The extent of these substitutions on the xylan chain dictates the polymer's ability to bind effectively to cellulose surfaces. researchgate.net

The interplay between xylan and lignin is fundamental to the structure and recalcitrance of the plant cell wall. nih.gov The this compound residues are directly involved in this interaction. Research suggests that covalent linkages can form between xylan and lignin. nih.gov Specifically, an ester linkage has been proposed to form between the this compound residue on the xylan chain and the α- or γ-position of guaiacylalkane units in lignin, at least in pine wood. researchgate.net

Moreover, the methylation of the glucuronic acid itself may influence how xylan associates with lignin during its formation. nih.gov The degree of 4-O-methylation on glucuronoxylan can affect the assembly of monolignols into the lignin polymer. nih.gov Studies have shown that a reduction in the methylation of glucuronoxylan is correlated with changes in the monomer composition of lignin, suggesting a direct link between the structure of this hemicellulose side chain and the process of lignification. nih.gov Ultimately, the cell wall structure is consolidated by the intercalation of lignin, which interacts with the glucuronoxylan that coats the cellulose microfibrils. ncsu.edu

Contribution to Lignocellulose Recalcitrance and Digestibility

This compound, a key component of glucuronoxylan in plant cell walls, plays a significant role in the structural integrity and resistance of lignocellulosic biomass to degradation, a property known as recalcitrance. frontiersin.org The presence and nature of this acidic sugar side chain on the xylan backbone contribute substantially to the complexity and rigidity of the cell wall matrix. nih.gov The covalent linkages formed between these glucuronic acid moieties and lignin are pivotal in creating a robust network that limits the accessibility of enzymes to the cellulose and hemicellulose polysaccharides. nih.gov This restricted access is a major barrier to efficient enzymatic hydrolysis, a critical step in the production of biofuels and other bio-based products from plant biomass. frontiersin.org

Research has highlighted that the 4-O-methylation of glucuronic acid residues is a crucial factor influencing cell wall digestibility. nih.gov Studies on Arabidopsis have shown that a reduction in the degree of 4-O-methylation on glucuronoxylan leads to an increased release of this hemicellulose during hydrothermal pretreatment. nih.govresearchgate.net This suggests that the methyl group itself contributes to the recalcitrance, potentially by altering the physicochemical properties of the hemicellulose and its interactions with other cell wall polymers. The importance of glucuronic acid moieties in cell wall recalcitrance underscores their role as key points for the formation of lignin-carbohydrate complexes (LCCs), which are primary contributors to the resistance of biomass to deconstruction. nih.gov The enzymatic cleavage of the bonds involving these uronic acids is a key strategy being explored to overcome this recalcitrance. nih.gov

Role in Lignin-Carbohydrate Complexes (LCCs)

This compound is a central player in the formation of Lignin-Carbohydrate Complexes (LCCs), which are covalent cross-links that bind lignin to hemicelluloses, creating a highly stable and complex matrix. nih.gov These complexes are considered a major factor in biomass recalcitrance, as they physically encase cellulose microfibrils and impede enzymatic access. diva-portal.org The carboxyl group of the uronic acid provides a reactive site for the formation of strong covalent bonds with lignin, anchoring the hemicellulose component to the phenolic polymer.

The presence of LCCs involving this compound has been confirmed through various analytical techniques. For instance, an increase in the content of this compound in certain isolated LCC fractions points to the existence of stable lignin-glucuronoxylan complexes. acs.orgnih.gov Understanding the structure and formation of these linkages is essential for developing effective strategies to deconstruct plant biomass for industrial applications.

The primary covalent linkage between this compound residues of xylan and lignin is an ester bond. nih.govsemanticscholar.org This bond forms between the carboxyl group of the uronic acid and a hydroxyl group on the lignin polymer. semanticscholar.org Detailed structural studies, including advanced multi-dimensional NMR, have provided direct evidence for these connections. researchgate.net

Research has identified two main potential sites on the lignin phenylpropane unit for this esterification: the α-carbon (forming a benzyl (B1604629) ester) and the γ-carbon. nih.govresearchgate.netrsc.org While both have been considered, recent and direct evidence strongly indicates that the predominant linkage occurs at the α-position of the lignin unit. researchgate.net Specifically, the critical LCC ester linkage has been identified between the C6 carboxyl group of the this compound residue and the α-hydroxyl group of a β-O-4' linked lignin unit. researchgate.net In contrast, the previously hypothesized γ-ester linkage was found to be undetectable in some advanced analyses, suggesting it is not the primary type of bond formed. researchgate.net

| Linkage Type | Description | Evidence/Significance |

|---|---|---|

| α-Ester (Benzyl Ester) | Ester bond between the carboxyl group of the uronic acid and the α-hydroxyl group of a lignin phenylpropane unit. | Considered the primary and critical LCC linkage based on direct NMR evidence. researchgate.net Its formation is supported by theoretical pathways involving quinone methide intermediates. researchgate.net |

| γ-Ester | Ester bond between the carboxyl group of the uronic acid and the γ-hydroxyl group of a lignin phenylpropane unit. | Historically proposed, but recent advanced analysis suggests this linkage is not the primary type and may be undetectable. researchgate.netrsc.org |

The mechanism of LCC ester bond formation is believed to occur during lignification, where monolignols are polymerized into lignin. rsc.org The formation of α-ester linkages is supported by theoretical synthetic pathways involving quinone methide intermediates, which are electrophilic structures formed during lignin polymerization that can be attacked by nucleophiles like the carboxyl group of uronic acids. researchgate.netrsc.org Once formed, these covalent bridges between the anionic hemicellulose and the hydrophobic lignin polymer are stable and play a crucial role in maintaining the integrity of the cell wall. The disassembly of these specific LCCs through targeted enzymatic action, for example by glucuronoyl esterases, is a promising approach to reduce biomass recalcitrance and improve the efficiency of biorefining processes. nih.govchalmers.se

Biosynthesis and Genetic Regulation of 4 O Methylglucuronic Acid Incorporation

Enzymology of 4-O-Methylation of Glucuronic Acid

The enzymatic methylation of glucuronic acid residues on the xylan (B1165943) backbone is a key modification step in the biosynthesis of glucuronoxylan. This process is catalyzed by a specific class of enzymes known as methyltransferases.

Glucuronoxylan methyltransferases (GXMTs), also referred to as GXM, are the enzymes responsible for the 4-O-methylation of glucuronic acid (GlcA) side chains on xylan. nih.gov In Arabidopsis, three genes, namely GLUCURONOXYLAN METHYLTRANSFERASE1 (GXM1), GXM2, and GXM3, have been identified and shown to be involved in this process. nih.gov Studies on these genes revealed that mutations, particularly in gxm3 and double mutants like gxm2/3, led to a significant decrease in the levels of methylglucuronic acid (MeGlcA). nih.gov In the gxm2/3 double mutant, only about 10% of the GlcA residues on xylan were methylated, compared to 60% in wild-type plants. nih.gov

Further biochemical evidence has confirmed the function of these proteins. Recombinant GXM proteins have demonstrated the ability to transfer a methyl group from a donor molecule to GlcA-substituted xylooligomers. nih.gov This activity was lost in simultaneous mutations of GXM2 and GXM3, providing strong evidence for their role as glucuronoxylan methyltransferases. nih.gov Similar enzymes have also been identified and characterized in other plant species, such as Populus trichocarpa, where four DUF579 domain-containing proteins (PtrGXM1, PtrGXM2, PtrGXM3, and PtrGXM4) have been shown to function as glucuronoxylan methyltransferases. plos.org

The Glucuronoxylan Methyltransferases belong to the Domain of Unknown Function 579 (DUF579) protein family. nih.govnih.gov This family of proteins has been shown to be crucial for the methylation of polysaccharides in the plant cell wall. nih.gov Genetic and biochemical studies have provided the first direct evidence that proteins containing the DUF579 domain, specifically GXM1, GXM2, and GXM3 in Arabidopsis, are methyltransferases that catalyze the 4-O-methylation of GlcA side chains on xylan. nih.gov

The DUF579 family is not limited to xylan modification. Other members of this family, such as AGM1 and AGM2 in Arabidopsis, are responsible for the 4-O-methylation of glucuronic acid on arabinogalactan (B145846) proteins (AGPs), indicating a broader role for this protein family in plant cell wall biosynthesis. nih.gov The characterization of the DUF579 family has thus reclassified these proteins as a novel family of cation-dependent, polysaccharide-specific O-methyltransferases. nih.gov

Subcellular Localization of Biosynthetic Pathways (e.g., Golgi Apparatus)

The biosynthesis of xylan and its subsequent modifications, including the methylation of glucuronic acid, are localized within the Golgi apparatus. nih.govnih.govusp.br This subcellular compartment is a central hub for the synthesis of most cell wall polysaccharides, with the exception of cellulose (B213188). usp.br

Studies using fluorescently tagged proteins have confirmed the localization of xylan biosynthetic enzymes, including the GXM proteins, to the Golgi. nih.govnih.gov For instance, proteins encoded by the GXM1/2/3 genes in Arabidopsis have been shown to reside in the Golgi. nih.gov The synthesis of the xylan backbone and the addition and modification of its side chains occur as the polysaccharide is transported through the different cisternae of the Golgi stack. nih.gov The final modified xylan product accumulates in the swollen trans cisternal margins and the Trans-Golgi Network (TGN) before being secreted to the cell wall. researchgate.netnih.gov

Metabolic Precursors and Cofactors (e.g., S-adenosyl-L-methionine)

The methylation of glucuronic acid residues on the xylan backbone requires a methyl group donor. The primary methyl donor for this reaction is S-adenosyl-L-methionine (SAM). nih.govnih.govresearchgate.net The GXMT enzymes catalyze the transfer of the methyl group from SAM to the 4-hydroxyl group of the glucuronic acid residue. nih.govresearchgate.net

The synthesis of SAM occurs in the cytosol, and it must be transported into the lumen of the Golgi apparatus where xylan methylation takes place. usp.br This highlights the need for a coordinated supply of both the polysaccharide substrate and the methyl donor to the site of enzymatic activity. The reaction produces S-adenosyl-L-homocysteine (SAH) as a byproduct, which is then recycled back in the cytosol. usp.br

The activity of some GXMTs has also been shown to be dependent on certain cofactors. For example, the recombinant Arabidopsis GXMT1 requires Co2+ for optimal activity in vitro. nih.gov

Genetic Determinants and Regulation of Xylan Modification

The modification of xylan with 4-O-methylglucuronic acid is under tight genetic control, with the expression of the responsible genes being regulated by a network of transcription factors.

Analysis of gene expression has shown that the GXM genes are expressed in cells that are actively forming secondary walls. nih.gov Their expression is regulated by SND1, a master transcriptional switch for secondary wall biosynthesis. nih.gov

Impact of Genetic Manipulation on 4-O-Methylation

The targeted genetic manipulation of enzymes involved in xylan biosynthesis has been instrumental in elucidating the mechanisms of this compound (MeGlcA) incorporation and understanding its functional significance. Studies in the model plant Arabidopsis thaliana and other species like poplar have successfully identified and characterized the key genes responsible for both the addition of the glucuronic acid (GlcA) precursor and its subsequent methylation.

Manipulation of the genes encoding glucuronyltransferases (GlcATs) has a direct and profound impact on the presence of MeGlcA side chains. In Arabidopsis, three members of the Glycosyltransferase Family 8, GUX1, GUX2, and GUX3, have been identified as xylan GlcATs responsible for adding GlcA residues to the xylan backbone. nih.gov Genetic knockout studies have revealed their crucial role. While single mutants of gux1 or gux2 show a reduction in both GlcA and MeGlcA, the gux1 gux2 double mutant exhibits an almost complete absence of these substitutions. pnas.org A triple knockout mutant, gux1/2/3, results in a total loss of both GlcA and MeGlcA side chains on xylan. nih.gov This complete removal of glucuronoxylan side chains leads to significant phenotypic changes, including reduced secondary wall thickness, collapsed xylem vessels, and impaired plant growth, highlighting the structural importance of these decorations. nih.gov Interestingly, GUX1 and GUX2 appear to generate different substitution patterns; GUX1 adds [Me]GlcA at evenly spaced intervals (often 8 or 10 xylosyl residues apart), whereas GUX2 produces more clustered decorations. nih.gov

Functional orthologs of these methyltransferases have been identified in other plant species. For instance, four DUF579 proteins in Populus trichocarpa (PtrGXM1-4) have been shown to be highly expressed in wood-forming tissues. plos.org When these PtrGXM genes were overexpressed in the Arabidopsis gxm1/2/3 triple mutant, they were able to partially restore the glucuronoxylan methyltransferase activity and the methylation of GlcA on xylan, confirming their function as GXMTs. plos.orgresearchgate.net

The table below summarizes key findings from genetic manipulation studies on 4-O-methylation in Arabidopsis thaliana.

| Gene(s) Manipulated | Type of Manipulation | Primary Molecular Effect | Resulting Phenotype/Change in Xylan Structure |

|---|---|---|---|

| GUX1, GUX2 | Double Knockout (gux1 gux2) | Loss of glucuronyltransferase activity | Almost complete loss of both GlcA and MeGlcA side chains. pnas.org |

| GUX1, GUX2, GUX3 | Triple Knockout (gux1/2/3) | Complete loss of glucuronyltransferase activity | Complete absence of GlcA and MeGlcA; reduced secondary wall thickness, collapsed vessels. nih.gov |

| GXMT1 (DUF579 family) | Knockout (gxmt1-1) | Loss of a specific methyltransferase activity | 75% reduction in 4-O-methylation of GlcA residues. nih.govnih.gov |

| GXM1, GXM2, GXM3 | Triple Knockout | Complete loss of glucuronoxylan methyltransferase activity in stems | Complete absence of GlcA methylation on xylan. nih.gov |

| GXM2 / GXM3 | Overexpression | Increased glucuronoxylan methyltransferase activity | Degree of GlcA methylation increased from ~60% to ~90%. nih.gov |

Evolutionary Aspects of Xylan Methylation in Plants

The evolution of xylan structure, particularly the incorporation of this compound, is closely linked to the adaptation of plants to terrestrial environments and the development of vascular tissues. oup.comoup.com The appearance of xylan with [Me]GlcA substitutions is considered a key innovation that provides structural support and facilitates water transport in vascular plants. ucr.edu

Comparative genomic and biochemical studies across different plant lineages reveal a clear evolutionary trajectory for xylan methylation. While a simple form of xylan exists in non-vascular plants like the moss Physcomitrella patens, it notably lacks 4-O-methylated GlcA residues. ucr.edu The capacity to methylate glucuronic acid on xylan appears to have evolved with vascular plants. ucr.edu Homologs of the key biosynthetic genes, including those for the xylan backbone (e.g., IRX9, IRX14), glucuronic acid substitution (GUX), and methylation (GXM from the DUF579 family), have been identified in the genome of the lycophyte Selaginella moellendorffii, a representative of an ancient lineage of vascular plants. oup.comoup.com Furthermore, a GXM gene from S. moellendorffii (SmGXM) has been shown to encode a functional glucuronoxylan methyltransferase, confirming that the enzymatic machinery for xylan methylation was present early in the evolution of vascular plants. oup.comoup.com

The substitution patterns on the xylan backbone have continued to evolve and diversify among different plant groups. In dicots like Arabidopsis, approximately 60% of the GlcA side chains are methylated, whereas in poplar, a woody dicot, nearly all GlcA residues are methylated. nih.govplos.org In gymnosperms, the substitution pattern can also be highly specific. For example, in conifers, ginkgo, and cycads, xylan is modified with arabinose and MeGlcA, with the MeGlcA placed precisely on every sixth xylosyl residue. nih.govcam.ac.uk Despite these variations in the type and frequency of substitutions, a common feature across many vascular plants is the maintenance of an evenly spaced pattern of these decorations. This conserved spatial arrangement is thought to be crucial for the interaction of xylan with cellulose microfibrils, allowing xylan to adopt a two-fold helical screw conformation that binds to the hydrophilic surfaces of cellulose. nih.gov This interaction is fundamental to the structural integrity of the secondary cell wall. The evolutionary conservation of this patterned substitution suggests a strong selective pressure to maintain the functional role of xylan in the architecture of lignocellulosic biomass.

Enzymatic and Chemical Transformations of 4 O Methylglucuronic Acid Containing Polysaccharides

Enzymatic Hydrolysis by Glycoside Hydrolases

The enzymatic breakdown of xylan (B1165943), a major component of hemicellulose, requires the concerted action of several enzymes to cleave the backbone and remove its various side chains. Among these, α-glucuronidases play a crucial role in removing 4-O-methylglucuronic acid residues.

α-Glucuronidases: Specificity and Action Mechanisms (e.g., GH67, GH115)

α-Glucuronidases are enzymes that specifically hydrolyze the α-1,2-glycosidic bond between 4-O-methyl-α-D-glucuronic acid (MeGlcA) and the xylose backbone of xylan. nih.gov These enzymes are classified into different glycoside hydrolase (GH) families based on their amino acid sequences and structural features, with GH67 and GH115 being the most prominent for this activity. nih.govscholaris.ca

GH67 α-Glucuronidases typically exhibit an exo-acting mechanism, meaning they cleave MeGlcA residues only from the non-reducing end of xylo-oligosaccharides. nih.govnih.gov This specificity is attributed to a deep active site pocket that can only accommodate the terminal sugar unit. nih.gov The catalytic mechanism of GH67 enzymes is an inverting mechanism, resulting in a change in the anomeric configuration of the released uronic acid. nih.gov Furthermore, some GH67 enzymes, like the one from Bacillus halodurans C-125, show a strong preference for the methylated form of glucuronic acid over the non-methylated form. nih.gov

GH115 α-Glucuronidases , in contrast, can act as endo-acting enzymes, capable of removing MeGlcA substituents from both internal and terminal positions along the xylan backbone. scholaris.cacazypedia.org This broader specificity makes them particularly valuable for tailoring the properties of high-molecular-weight xylans. scholaris.ca GH115 enzymes also employ an inverting catalytic mechanism. cazypedia.org The structure of some GH115 enzymes reveals a more accessible binding cleft compared to the deep pocket of GH67 enzymes, which is consistent with their endo-activity. nih.gov

Table 1: Comparison of GH67 and GH115 α-Glucuronidases

| Feature | GH67 α-Glucuronidases | GH115 α-Glucuronidases |

|---|---|---|

| Mode of Action | Primarily exo-acting (cleave from non-reducing end) nih.govnih.gov | Endo- and exo-acting (cleave from internal and terminal positions) scholaris.cacazypedia.org |

| Substrate Preference | Prefers small substituted xylo-oligomers asm.org | Active on both polymeric xylan and xylo-oligomers scholaris.canih.gov |

| Active Site Topology | Deep pocket nih.gov | More open and accessible cleft nih.gov |

| Catalytic Mechanism | Inverting nih.gov | Inverting cazypedia.org |

| Methyl Group Preference | Some show strong preference for 4-O-methylated glucuronic acid nih.gov | Can act on both methylated and non-methylated glucuronic acid cazypedia.org |

Synergistic Action with Xylanases and β-Xylosidases for Complete Xylan Degradation

The complete and efficient degradation of complex xylans into their constituent monosaccharides requires the synergistic cooperation of a suite of enzymes. nih.govnih.gov Endo-xylanases first cleave the internal β-1,4-xylosidic linkages of the xylan backbone, generating smaller xylo-oligosaccharides. asm.orgnih.gov However, the presence of this compound side chains can hinder the action of both endo-xylanases and β-xylosidases. nih.govnih.gov

α-Glucuronidases work in concert with these backbone-degrading enzymes by removing the MeGlcA side groups. asm.org This debranching action exposes the xylan backbone, making it more accessible to further hydrolysis by xylanases. Subsequently, β-xylosidases cleave xylose units from the non-reducing end of the unbranched xylo-oligosaccharides. asm.org The removal of MeGlcA by α-glucuronidases is therefore a critical step for achieving complete saccharification of glucuronoxylans. nih.govresearchgate.net Studies have shown that the combined action of α-glucuronidases, xylanases, and β-xylosidases leads to a significant increase in the release of both xylose and this compound compared to the action of any single enzyme. asm.orgresearchgate.net

Factors Affecting Enzymatic Efficiency (e.g., pH, Temperature, Substrate Structure)

The efficiency of enzymatic hydrolysis by α-glucuronidases is influenced by several factors:

pH: Most α-glucuronidases exhibit optimal activity within a specific pH range. For instance, the α-glucuronidase from Aspergillus tubingensis has a pH optimum between 4.5 and 6.0. asm.org An α-glucuronidase from Thermotoga maritima showed optimal activity at a pH of 8.5. nih.gov The pH can also affect the stability of the enzyme, with some enzymes retaining activity over a broad pH range. nih.govresearchgate.net

Temperature: Temperature significantly impacts enzyme activity and stability. The α-glucuronidase from A. tubingensis has a temperature optimum of 70°C, while an enzyme from Saccharophagus degradans has a lower optimal temperature and is less thermostable. nih.govasm.org A fusion protein of the T. maritima α-glucuronidase displayed optimal activity at 65°C. nih.gov

Substrate Structure: The structure and accessibility of the substrate are critical. α-Glucuronidases are generally more active on smaller substituted xylo-oligomers compared to polymeric xylan. asm.org The presence of other substituents on the xylan backbone, such as arabinose, can also influence the activity of α-glucuronidases. scholaris.ca Furthermore, the degree of polymerization and the position of the MeGlcA group (terminal vs. internal) affect the efficiency of different α-glucuronidase families. nih.govnih.gov

Table 2: Optimal Conditions for Selected α-Glucuronidases

| Enzyme Source | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Aspergillus tubingensis | Not specified | 4.5 - 6.0 asm.org | 70 asm.org |

| Saccharophagus degradans 2-40T (SdeAgu115A) | GH115 | 6.5 nih.gov | ~40 nih.gov |

| Thermotoga maritima (fusion protein) | Not specified | 8.5 nih.gov | 65 nih.gov |

| Bacteroides ovatus (BoAgu115A) | GH115 | 7.0 nih.gov | Not specified |

| Pichia stipitis (PsAgu115) | GH115 | 4.4 nih.gov | Not specified |

| Schizophyllum commune (ScAgu115A) | GH115 | 5.8 nih.gov | Not specified |

Microbial Metabolism of this compound (as part of xylan breakdown)

Microorganisms that can utilize xylan as a carbon source have developed sophisticated enzymatic systems to break it down. nih.gov The metabolism of this compound is an integral part of this process. Once liberated from the xylan backbone by α-glucuronidases, the resulting xylo-oligosaccharides and monosaccharides, including MeGlcA, are transported into the microbial cell. frontiersin.org

Inside the cell, these sugars are channeled into various metabolic pathways. For instance, in fungi like Aspergillus niger, the imported sugars enter the pentose (B10789219) catabolic pathway (PCP) and the pentose phosphate (B84403) pathway (PPP). frontiersin.org The breakdown products can then be used for energy production or as building blocks for other cellular components. Some microorganisms, like Spirochaeta thermophila, have been shown to extensively utilize the uronic acid component of glucuronoxylans during growth. scispace.com The ability to metabolize all components of xylan, including the this compound side chains, is crucial for the efficient conversion of lignocellulosic biomass into biofuels and other valuable chemicals. nih.gov

Chemical Conversions and Derivatization

Beyond its role in microbial metabolism, this compound released from xylan can be a substrate for valuable chemical transformations.

Conversion to 4-O-Methylglucaric Acid: Enzymatic Oxidation Pathways (e.g., Uronic Acid Oxidase, Gluco-oligosaccharide Oxidase)

A significant conversion pathway for this compound is its oxidation to 4-O-methylglucaric acid, a dicarboxylic acid with potential applications as a detergent builder and in biopolymers. researchgate.netnih.gov This transformation can be efficiently catalyzed by specific oxidoreductase enzymes.

Uronic Acid Oxidase (UAO): This enzyme, which can be sourced from organisms like Citrus sinensis, catalyzes the oxidation of the aldehyde group of uronic acids to a carboxylic acid group, yielding the corresponding aldaric acid. nih.govnih.gov The enzymatic oxidation of this compound using UAO has been shown to be highly efficient, with yields reaching up to 95% in 72 hours. nih.govnih.gov UAO exhibits high specificity for uronic acids and does not act on other common monosaccharides like xylose or glucose. researchgate.net

Gluco-oligosaccharide Oxidase (GOOX): Hailing from fungi such as Sarocladium strictum, GOOX can also oxidize this compound to 4-O-methylglucaric acid. researchgate.netresearchgate.net While effective, the yields achieved with GOOX have been reported to be lower than those with UAO. nih.gov For instance, one study reported a 62% yield for this conversion using a GOOX variant. researchgate.net Both enzymes offer a green chemistry approach for the production of this value-added chemical from a renewable hemicellulose source. researchgate.netresearchgate.net

Table 3: Comparison of Enzymes for 4-O-Methylglucaric Acid Production

| Enzyme | Source Organism | Substrate | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Uronic Acid Oxidase (UAO) | Citrus sinensis | This compound | 4-O-Methylglucaric acid | 95% nih.govnih.gov | nih.govnih.gov |

| Gluco-oligosaccharide Oxidase (GOOX) | Sarocladium strictum | This compound | 4-O-Methylglucaric acid | 62% researchgate.net | researchgate.net |

Formation of Hexenuronic Acid during Thermochemical Processing (e.g., Kraft Pulping)

During the alkaline conditions of thermochemical processes such as Kraft pulping, this compound (MeGlcA) residues, which are side chains on xylan, undergo a significant transformation to form hexenuronic acid (HexA). eucalyptus.com.brdiva-portal.org This conversion is a critical reaction in the pulp and paper industry, as the resulting HexA groups contribute to the kappa number, a measure of the residual lignin (B12514952) content in pulp, and can lead to undesirable post-yellowing of the final product. eucalyptus.com.brdiva-portal.org The formation of HexA is influenced by process parameters like temperature and alkali concentration. celso-foelkel.com.brresearchgate.net For instance, HexA is typically detected at temperatures above 110°C during Kraft pulping. researchgate.net While stable under alkaline conditions, HexA protects the xylan chain from depolymerization, which helps in preserving the pulp yield. celso-foelkel.com.br

The amount of HexA formed can be substantial, particularly in hardwood pulps. Studies on Eucalyptus globulus have shown that under typical Kraft pulping conditions, the HexA content can reach up to 40 mmol/kg of pulp. researchgate.net This formation comes at the expense of the initial MeGlcA content in the wood, of which up to 87% can be consumed, either through conversion to HexA or dissolution with the xylan chains. researchgate.net

Mechanism of β-Elimination

The chemical pathway for the conversion of this compound to hexenuronic acid is an alkali-catalyzed β-elimination reaction. eucalyptus.com.brresearchgate.netdiva-portal.org The mechanism is initiated by the abstraction of the proton at the C5 position of the glucuronic acid residue by a hydroxide (B78521) ion. celso-foelkel.com.br This deprotonation leads to the formation of a carbanion intermediate, which is stabilized by resonance. researchgate.net Subsequently, the methoxy (B1213986) group at the C4 position is eliminated, resulting in the formation of a double bond between C4 and C5 of the uronic acid ring, thus creating the hexenuronic acid structure. celso-foelkel.com.brdiva-portal.orgresearchgate.net This reaction does not cause depolymerization of the main xylan backbone but introduces a new, reactive functional group into the pulp. researchgate.netdiva-portal.org

Table 1: Key Steps in the β-Elimination of this compound

| Step | Description |

|---|---|

| 1. Proton Abstraction | A hydroxide ion removes the acidic proton from the C5 position of the glucuronic acid residue. |

| 2. Intermediate Formation | A resonance-stabilized carbanion intermediate is formed. researchgate.net |

| 3. Elimination | The methoxy group at the C4 position is eliminated as a methoxy anion. eucalyptus.com.br |

| 4. Product Formation | A double bond is formed between C4 and C5, yielding a hexenuronic acid residue attached to the xylan chain. celso-foelkel.com.br |

Role of Methyl Group as a Leaving Group

The presence of the methyl group on the 4-O-position of the glucuronic acid is of fundamental importance for the β-elimination reaction to proceed efficiently during Kraft pulping. eucalyptus.com.brdiva-portal.org The methoxy group (CH₃O⁻) serves as an effective leaving group in the strongly alkaline environment. eucalyptus.com.br Model compound experiments have demonstrated that while this compound readily forms hexenuronic acid, unmethylated glucuronic acid does not produce detectable amounts of HexA under similar alkaline conditions. eucalyptus.com.br

The superior leaving group ability of the methoxy anion compared to a hydroxide anion (OH⁻) is the primary reason for this difference. This can be explained by the relative acidities of their conjugate acids, methanol (B129727) (CH₃OH) and water (H₂O). Methanol has a lower pKa (approximately 15.2) than water (approximately 15.7), indicating that the methoxy anion is a weaker base and therefore a better leaving group. eucalyptus.com.br Consequently, the 4-O-methylation of glucuronic acid side chains in native wood is a prerequisite for the significant formation of hexenuronic acid during alkaline pulping. eucalyptus.com.brdiva-portal.org

Demethylation and Degradation under Acidic Conditions

Under acidic conditions, this compound moieties can undergo demethylation. This reaction has been observed during the acid hydrolysis of xylan fractions, where the presence of glucuronic acid in the hydrolysate is considered an artifact resulting from the removal of the methyl group from MeGlcA. tandfonline.comtandfonline.com

In addition to demethylation, harsh acidic conditions and high temperatures can lead to the degradation of uronic acids, including this compound. nih.gov This degradation often proceeds through decarboxylation, where the carboxyl group is lost as carbon dioxide. nih.govresearchgate.net Studies comparing different hydrolysis methods have shown that strong acid treatments, such as with sulfuric acid, can lead to the complete degradation of uronic acids, making them undetectable in the final analysis, whereas milder methods like methanolysis can preserve them. nih.govresearchgate.net

Resistance of Glycosiduronic Bonds to Acid Hydrolysis

A key characteristic of polysaccharides containing this compound is the high resistance of the glycosiduronic bond to acid hydrolysis. researchgate.netresearchgate.net This linkage, which connects the uronic acid side group to the main xylan chain (specifically, an α-(1→2) bond), is significantly more stable against acid-catalyzed cleavage than the β-(1→4)-xylosidic bonds that form the polysaccharide backbone. researchgate.net

Research has quantified this resistance, showing that the hydrolysis of the aldobiouronic acid 2-O-(4-O-methyl-α-D-glucopyranosyluronic acid)-D-xylopyranose is approximately 20 times slower than the corresponding bond in its reduced form, 2-O-(4-O-methyl-α-D-glucopyranosyluronic acid)-D-xylitol. researchgate.netresearchgate.net Similarly, cellobiouronic acid hydrolyzes about 30 times more slowly than cellobiose. researchgate.netresearchgate.net This inherent stability means that during dilute acid treatments of biomass, a portion of the xylose remains bound to the uronic acid, leading to incomplete release of xylose monomers. researchgate.net The electron-withdrawing effect of the carboxylic acid group at C-6 is thought to be responsible for this increased stability by destabilizing the oxocarbenium ion intermediate required for glycosidic bond cleavage.

Table 2: Relative Hydrolysis Rates of Glycosidic Bonds

| Compound/Bond | Relative Hydrolysis Rate | Reference |

|---|---|---|

| Cellobiose | 30x faster than Cellobiouronic acid | researchgate.net, researchgate.net |

| Cellobiouronic acid | 1 | researchgate.net, researchgate.net |

| 2-O-(4-O-Methyl-glucopyranosyluronic acid)-D-xylitol | 20x faster than the corresponding aldobiouronic acid | researchgate.net, researchgate.net |

Advanced Analytical Methodologies for 4 O Methylglucuronic Acid and Its Derivatives

Quantitative Analysis in Biomass and Hydrolysates

Quantitative analysis of 4-O-methylglucuronic acid in complex matrices like biomass and industrial process streams presents significant challenges due to the presence of other carbohydrates and interfering substances. Several techniques have been optimized to address these challenges, each with its own advantages and limitations.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used method for the direct quantification of underivatized carbohydrates, including this compound. nih.govnih.gov This technique operates under alkaline conditions, which facilitates the partial ionization of hydroxyl groups on carbohydrates, allowing for their separation on an anion-exchange column. nih.gov The pulsed amperometric detector provides sensitive and specific detection of these separated analytes. nih.gov

Recent advancements in HPAEC-PAD methodology have focused on improving the separation of complex carbohydrate mixtures found in biomass hydrolysates. nih.govresearchgate.netdntb.gov.ualu.se Traditional isocratic elution profiles often struggle to achieve sufficient resolution between this compound and other structurally similar compounds. nih.govdntb.gov.ualu.se To overcome this, gradient elution profiles have been developed, which significantly enhance the separation efficiency. nih.govdntb.gov.ualu.se By carefully controlling the eluent composition, typically a gradient of sodium acetate (B1210297) in sodium hydroxide (B78521), a baseline separation of this compound from other monosaccharides and uronic acids can be achieved within a single analytical run. nih.gov This improved separation is critical for accurate quantification. nih.govdntb.gov.ualu.se

The HPAEC-PAD method has demonstrated excellent reproducibility and linearity over a wide range of concentrations, making it suitable for routine analysis. nih.govdntb.gov.ualu.se The identity of the this compound peak can be further confirmed by collecting the fraction and subjecting it to analysis by techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govresearchgate.net

Table 1: HPAEC-PAD Gradient Elution for this compound Analysis nih.gov

| Time (min) | Eluent A (Ultrapure Water) (%) | Eluent B (200 mM NaOH + 400 mM NaOAc) (%) | Eluent C (200 mM NaOH) (%) |

| 0 | 50 | 0 | 50 |

| 10 | 50 | 25 | 25 |

| 23 | 50 | 25 | 25 |

This table illustrates an example of a gradient elution profile used to achieve improved separation of this compound.

Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. However, since this compound lacks a strong chromophore, direct UV detection is not feasible. Therefore, pre-column derivatization with a UV-active or fluorescent tag is necessary for sensitive detection. ucdavis.edunih.gov

A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of carbohydrates. ucdavis.edu The resulting PMP-labeled derivatives can be separated by reversed-phase UPLC and detected with high sensitivity using a Diode Array Detector (DAD). mdpi.com This method allows for the simultaneous analysis of both neutral and acidic monosaccharides. mdpi.com The separation is typically influenced by the mobile phase pH and the organic solvent gradient. mdpi.com

Another derivatization strategy involves esterification with reagents like 4-bromomethyl-7-methoxycoumarin, which imparts fluorescence to the uronic acid, enabling highly sensitive detection. nih.gov The derivatized products can be separated on either normal-phase or reversed-phase columns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for determining the monosaccharide composition of polysaccharides, including the quantification of this compound. nih.govnih.govcabidigitallibrary.org This method requires the hydrolysis of the polysaccharide into its constituent monosaccharides, followed by derivatization to increase their volatility for GC analysis. nih.govcabidigitallibrary.org

Common derivatization procedures include trimethylsilylation or peracetylation. researchgate.netmasonaco.org However, these methods can produce multiple derivative peaks for a single sugar due to the presence of different anomeric forms, complicating the chromatogram and quantification. researchgate.netmasonaco.org To address this, methods have been developed to yield single peaks for each monosaccharide, such as the formation of trimethylsilylated diethyl dithioacetals or peracetylated N-hexylaldonamides. researchgate.netresearchgate.net

A significant challenge in GC-MS analysis of uronic acids is the potential for lactonization of the standard (e.g., glucuronic acid) during acid methanolysis, leading to multiple peaks and underestimation of the this compound content. nih.gov Careful selection of the peaks used for the calibration curve is crucial for accurate quantification. nih.gov An alternative approach involves permethylation of the polysaccharide, which not only solubilizes it but also leads to partially methylated monosaccharides after hydrolysis that can be further derivatized and analyzed by GC-MS. nih.gov This method allows for the comprehensive analysis of all sugar types, including uronic acids, with consistent response factors. nih.gov

Table 2: Comparison of Derivatization Methods for GC-MS Analysis of Monosaccharides

| Derivatization Method | Advantages | Disadvantages |

| Trimethylsilylation/Peracetylation | Well-established | Can produce multiple peaks per sugar researchgate.netmasonaco.org |

| TMS Diethyl Dithioacetals | Produces single peaks for each sugar researchgate.netresearchgate.net | Requires specific reaction conditions |

| Peracetylated N-hexylaldonamides | Produces single peaks for each sugar researchgate.netresearchgate.net | May involve multiple reaction steps |

| Permethylation | Comprehensive analysis of all sugar types, consistent response factors nih.gov | More complex derivatization procedure |

Colorimetric methods offer a simpler and more rapid approach for the quantification of total uronic acids, including this compound. These methods are based on the reaction of uronic acids with specific reagents to produce a colored product that can be measured spectrophotometrically. nih.govnih.gov

One of the most common methods involves the use of carbazole (B46965) in the presence of concentrated sulfuric acid. nih.govnih.gov The addition of borate (B1201080) to the reaction mixture can enhance the color development. nih.gov While this method is straightforward, it can suffer from interference from other sugars and requires precise timing of the reaction. nih.govnih.gov

Another colorimetric reagent is m-hydroxydiphenyl, which also reacts with uronic acids in an acidic medium to form a colored complex. mdpi.com These methods are useful for rapid screening and process monitoring, but they generally lack the specificity to distinguish between different types of uronic acids. nih.gov Therefore, they provide a measure of the total uronic acid content rather than the specific concentration of this compound.

Decarboxylation methods are based on the chemical removal of the carboxyl group from uronic acids as carbon dioxide (CO2), which is then quantified. researchgate.net This technique provides a measure of the total uronic acid content in a sample.

The sample is typically heated in the presence of a strong acid, such as hydrochloric acid (HCl) or hydroiodic acid (HI), to induce decarboxylation. researchgate.netresearchgate.net The evolved CO2 can be trapped in a solution of sodium hydroxide (NaOH) and quantified by titration or by measuring the change in conductivity of the NaOH solution. researchgate.netresearchgate.net Alternatively, the CO2 can be adsorbed onto a solid absorbent like ascarite, and the amount is determined by the weight gain of the absorbent. researchgate.net

A major drawback of decarboxylation methods is the potential for CO2 production from other components in the biomass, such as extractives and other carbohydrates, which can lead to an overestimation of the uronic acid content. researchgate.net

Structural Elucidation Techniques

The definitive identification and structural characterization of this compound and its derivatives rely on a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS), often coupled with a separation technique like GC or LC, is essential for determining the molecular weight and fragmentation pattern of this compound and its derivatives. nih.govresearchgate.net Electrospray Ionization (ESI-MS) is particularly useful for analyzing non-volatile and thermally labile molecules like uronic acids. nih.gov High-resolution mass spectrometry can provide the exact elemental composition, further confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of 4-O-MeGlcA and its derivatives. uobasrah.edu.iq Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC, HSQC) NMR experiments are used to elucidate the structure of oligosaccharides containing 4-O-MeGlcA residues. researchgate.netnih.gov

¹H NMR spectroscopy provides detailed information on the proton environment. For instance, the anomeric proton (H-1) of the 4-O-MeGlcA residue typically appears as a distinct signal, and its chemical shift and coupling constant can confirm the α-anomeric configuration. ucr.edunih.gov The signal for the methyl group (at the O-4 position) is also a characteristic feature in the ¹H NMR spectrum, typically appearing around 3.3-3.4 ppm. nih.gov Quantitative ¹H NMR (qNMR) can be employed to determine the purity of 4-O-MeGlcA standards and to quantify the degree of O-methylation in xylan (B1165943) polymers. ucr.edunih.govnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carboxyl carbon (C-6) and the carbon bearing the methyl group (C-4) are particularly diagnostic. researchgate.netnih.gov Combined with 2D NMR techniques, full assignments of the proton and carbon signals of 4-O-MeGlcA-substituted xylo-oligosaccharides can be achieved, revealing details about acetylation patterns and linkage positions. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Residues in D₂O Note: Chemical shifts (δ) are expressed in parts per million (ppm) and can vary depending on the solvent, temperature, and the specific structure of the oligosaccharide.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~5.2-5.4 | C-1: ~98-102 |

| H-2 | ~3.5-3.7 | C-2: ~71-73 |

| H-3 | ~3.7-3.9 | C-3: ~72-74 |

| H-4 | ~3.4-3.6 | C-4: ~81-83 |

| H-5 | ~4.0-4.2 | C-5: ~70-72 |

| 4-O-CH ₃ | ~3.3-3.4 | C-6 (COOH): ~174-177 |

| 4-O-C H₃: ~60-61 |

Mass Spectrometry (e.g., MALDI-MS, LC-MS) for Oligosaccharide Analysis

Mass spectrometry (MS) is an essential tool for the analysis of 4-O-MeGlcA, particularly when it is part of complex oligosaccharide mixtures. It provides information on molecular weight, structure, and quantity. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used for the separation and quantification of glucuronide metabolites from various matrices. scispace.com Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and selective detection. scispace.comnih.gov Analysis is often performed in negative ion mode using electrospray ionization (ESI), where 4-O-MeGlcA can be detected as the deprotonated molecule [M-H]⁻, for example at an m/z of 207.05. nih.govresearchgate.net A characteristic fragmentation pattern for glucuronides in MS/MS is the neutral loss of the glucuronic acid moiety (176 Da), which can be used for targeted screening. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is well-suited for the analysis of larger oligosaccharides and can provide rapid molecular weight determination of complex mixtures, though it is less commonly used for quantification compared to LC-MS.

Challenges and Limitations in Analytical Methods

Despite the advanced analytical techniques available, the accurate analysis of 4-O-MeGlcA presents several challenges.

Availability of Commercial Standards and Reference Materials

A significant hurdle in the quantitative analysis of 4-O-MeGlcA is the limited availability and high cost of pure analytical standards and reference materials. Accurate quantification using chromatographic techniques relies on calibration with a high-purity standard of the analyte. Several suppliers offer 4-O-Methyl-D-glucuronic acid, but it is often sold in small quantities at a high price, which can be a limiting factor for extensive research. biosynth.comsynthose.com

Table 2: Examples of Commercially Available 4-O-Methyl-D-glucuronic Acid Standards

| Supplier | Product Number | Purity |

| Biosynth | MM46686 | Not specified |

| Synthose | MG244 | Min. 95% |

| Santa Cruz Biotechnology | sc-222045 | ≥95% |

| Sigma-Aldrich | - | Analytical Standard |

Resistance to Complete Hydrolysis for Accurate Release

In its natural context, 4-O-MeGlcA is attached to the xylan backbone via a stable α-(1→2)-glycosidic bond. nih.gov For many analytical methods that quantify monosaccharides, a complete hydrolysis of the polysaccharide is required to release the individual sugar units. However, the glycosidic linkage of uronic acids is notoriously resistant to acid hydrolysis. nih.gov The conditions required for complete cleavage often lead to the degradation of the released sugars, resulting in an underestimation of the actual 4-O-MeGlcA content in the biomass. nih.gov Incomplete hydrolysis also poses a challenge, as the unreleased acid remains bound to oligosaccharide fragments. scispace.com

Interference from Other Biomass Components and Degradation Products

Biomass is a complex matrix, and other components can interfere with the analysis of 4-O-MeGlcA. During NMR analysis, signals from other polysaccharides like cellulose (B213188) can overlap with those from xylan, complicating spectral interpretation. researchgate.net In softwood samples, tannins can also cause interference. researchgate.net

Furthermore, the harsh pre-treatment and hydrolysis conditions used to liberate 4-O-MeGlcA can generate degradation products from other biomass components (e.g., lignin (B12514952) and other polysaccharides). nih.gov Compounds such as furfural (B47365) (from pentoses) and hydroxymethylfurfural (from hexoses) are known inhibitors of downstream processes and can also interfere with certain analytical methods. nih.gov In biological samples, separating the highly hydrophilic glucuronides from other matrix components can also be challenging. scispace.com

Development of High-Throughput Analytical Systems

To overcome some of the aforementioned challenges and to accelerate biomass analysis, there is a growing effort to develop high-throughput analytical systems. These systems aim to enable rapid screening and quantification of cell wall components, including 4-O-MeGlcA, from a large number of samples.

Methodologies for small-scale and automatable high-throughput compositional analysis of biomass have been developed. ucr.edunih.gov These approaches are crucial for screening genetically modified plant lines or for optimizing pre-treatment conditions in biorefinery processes. nih.gov Additionally, improvements in chromatographic techniques, such as the development of optimized gradient elution profiles in High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), allow for better separation of 4-O-MeGlcA from other related hardwood-derived compounds in a single analytical run, enhancing both accuracy and sample throughput. nih.gov

Biotechnological and Industrial Significance of 4 O Methylglucuronic Acid Research

Role in Lignocellulosic Biomass Valorization

The efficient utilization of lignocellulosic biomass, a renewable and abundant resource, is a cornerstone of the bio-based economy. Research into 4-O-methylglucuronic acid is pivotal in unlocking the full potential of this feedstock.

Hemicelluloses, which can constitute a significant portion of lignocellulosic biomass, are a valuable source of fermentable sugars for biofuel production, such as bioethanol. semanticscholar.org The complete enzymatic hydrolysis of the xylan (B1165943) backbone in hemicellulose is often hindered by the presence of side chains, including this compound. nih.gov These side groups can sterically obstruct the action of xylanases, the primary enzymes responsible for breaking down the xylan polymer into simpler sugars.

| Aspect | Impact of this compound | Strategy for Improvement |

|---|---|---|

| Enzymatic Hydrolysis of Hemicellulose | Steric hindrance to xylanases, impeding access to the xylan backbone. | Application of α-glucuronidases to specifically remove this compound side chains. |

| Fermentable Sugar Yield | Incomplete hydrolysis leads to lower yields of xylose and other fermentable sugars. | Enhanced release of sugars through synergistic enzymatic action, leading to higher biofuel yields. |

Beyond biofuels, this compound itself serves as a platform for the production of valuable bio-based chemicals. One such example is 4-O-methylglucaric acid, a dicarboxylic acid with potential applications as a detergent builder and in the synthesis of biopolymers. researchgate.net

Enzymatic pathways have been developed to convert this compound, released from glucuronoxylans, into 4-O-methylglucaric acid. This biotransformation typically involves a two-step enzymatic process. First, an α-glucuronidase releases the this compound from the xylan polymer. Subsequently, an oxidase, such as a gluco-oligosaccharide oxidase or a uronic acid oxidase, oxidizes the C1 position of the this compound to yield 4-O-methylglucaric acid. researchgate.netnih.gov This enzymatic approach offers a sustainable alternative to traditional chemical synthesis routes for producing specialty chemicals from a renewable hemicellulose stream. researchgate.net

| Enzyme | Function | Source Organism (Example) |

|---|---|---|

| α-glucuronidase (GH115) | Releases this compound from the xylan backbone. | Amphibacillus xylanus |

| Gluco-oligosaccharide oxidase (AA7) | Oxidizes this compound to 4-O-methylglucaric acid. | Sarocladium strictum |

| Uronic acid oxidase | Oxidizes this compound to 4-O-methylglucaric acid. | Citrus sinensis |

Impact on Pulp and Paper Industry Processes

In the context of the pulp and paper industry, this compound plays a crucial role, primarily through its conversion to hexenuronic acid during the alkaline Kraft pulping process.

During Kraft pulping, the alkaline conditions lead to the partial degradation and dissolution of hemicelluloses. The retention of hemicelluloses, particularly xylan, in the pulp is desirable as it contributes to pulp yield and can enhance paper strength properties. The presence of this compound side chains on the xylan can influence its stability and retention during pulping.

The formation of hexenuronic acid from this compound during Kraft pulping has several significant consequences for the pulp and paper industry. Hexenuronic acids contribute to the kappa number of the pulp, which is a measure of residual lignin (B12514952). This can lead to an overestimation of the lignin content and result in the excessive use of bleaching chemicals. Furthermore, hexenuronic acids can react with bleaching agents, leading to increased chemical consumption and potentially contributing to brightness reversion of the final pulp.

Several strategies have been developed to manage the formation and impact of hexenuronic acid:

Pulping Process Optimization: Modifying pulping conditions, such as temperature and alkali charge, can influence the rate of formation and degradation of hexenuronic acid.

Acid Hydrolysis (A-stage): A common industrial practice is to introduce a mild acidic hydrolysis stage before bleaching. This treatment selectively cleaves the hexenuronic acid groups from the xylan backbone, reducing their negative impact on subsequent bleaching stages.

Enzymatic Treatments: The use of specific enzymes, such as certain xylanases and α-glucuronidases, is being explored to modify the hemicellulose structure and potentially reduce the formation of hexenuronic acid or facilitate its removal.

| Impact | Management Strategy |

|---|---|

| Increased kappa number, leading to higher bleaching chemical consumption. | Acid hydrolysis (A-stage) to selectively remove hexenuronic acids. |

| Brightness reversion of bleached pulp. | Optimization of pulping conditions to minimize formation. |

| Reaction with bleaching agents, increasing their consumption. | Enzymatic treatments to modify hemicellulose structure. |

Strategies for Enhancing Biomass Processability and Deconstruction

The recalcitrance of lignocellulosic biomass to enzymatic deconstruction is a major challenge in biorefineries. The intricate network of cellulose (B213188), hemicellulose, and lignin, along with the various substitutions on the polymer backbones, creates a formidable barrier to enzymatic attack. Strategies that target the modification or removal of this compound side chains are being actively researched to improve biomass processability.

One key strategy involves the use of accessory enzymes, such as α-glucuronidases, in enzymatic cocktails for biomass hydrolysis. nih.gov By specifically cleaving the this compound side chains, these enzymes "pre-digest" the hemicellulose, making the xylan backbone more accessible to the main-chain degrading enzymes like xylanases. nih.gov This synergistic action leads to a more efficient and complete breakdown of the hemicellulose fraction.

Genetic Engineering for Modified Xylan Structure in Plants

Genetic modification of plants to alter the structure of xylan, specifically the degree of 4-O-methylation of its glucuronic acid side chains, represents a significant area of research with profound industrial implications. The primary goal of this research is to reduce the recalcitrance of plant biomass, making it more amenable to enzymatic degradation for the production of biofuels and other bio-based products.

In the model plant Arabidopsis thaliana, the degree of 4-O-methylation of glucuronic acid (GlcA) in xylan can be precisely controlled through the manipulation of glucuronoxylan methyltransferase (GXM) genes. mdpi.com Wild-type Arabidopsis typically has about 60% of its GlcA side chains methylated. mdpi.com However, through genetic engineering, this percentage can be significantly altered. For instance, simultaneous T-DNA knockout mutations of the three primary GXM genes (GXM1, GXM2, and GXM3/GXMT1) can lead to a complete loss of GlcA methylation in the xylan of Arabidopsis stems. mdpi.com Conversely, the overexpression of GXM2 and GXM3 genes can increase the methylation of GlcA side chains to as high as 90%. mdpi.com

These modifications to the xylan structure have been shown to directly impact the efficiency of biomass conversion. A reduced degree of 4-O-methylation in xylan can lead to an increase in the release of this hemicellulose during hydrothermal pretreatment of secondary cell walls. nih.gov This enhanced extractability is a crucial step in improving the accessibility of cellulose to enzymatic hydrolysis, a key process in biofuel production. While significant alterations in xylan structure can sometimes negatively affect plant growth, the ability to selectively modify polysaccharide O-methylation opens new avenues for engineering crops with optimized properties for industrial applications. nih.govnih.gov

| Genetic Modification in Arabidopsis thaliana | Effect on 4-O-Methylation of Glucuronic Acid in Xylan | Reference |

| Wild-Type | ~60% of Glucuronic Acid side chains are methylated | mdpi.com |

| T-DNA knockout of GXM1, GXM2, and GXM3/GXMT1 | Complete loss of Glucuronic Acid methylation | mdpi.com |

| Overexpression of GXM2 and GXM3 | Up to 90% of Glucuronic Acid side chains are methylated | mdpi.com |

Enzyme Development for Efficient Xylan Hydrolysis and Debranching

The development of efficient enzyme systems for the hydrolysis and debranching of xylan is a cornerstone of biorefinery processes. The this compound side chains on the xylan backbone pose a steric hindrance to the action of many hydrolytic enzymes, making their removal a critical step for complete xylan degradation. This has spurred research into identifying and engineering enzymes with high specificity and efficiency for this purpose.